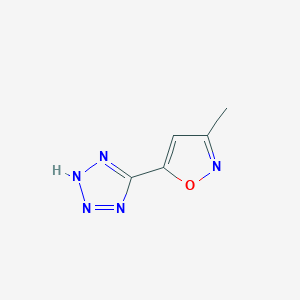
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an isoxazole and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with sodium azide and a suitable catalyst under controlled conditions . Another approach includes the use of microwave-assisted reactions to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1H-tetrazol-5-yl)isophthalic acid
- 5-(1H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
- 5-(1H-tetrazol-5-yl)benzene-1,4-dicarboxylic acid
Uniqueness
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both isoxazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
13600-37-8 |
|---|---|
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
Clé InChI |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
SMILES canonique |
CC1=NOC(=C1)C2=NNN=N2 |
Synonymes |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















